molecular formula C16H13ClN4O B2510107 N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 1251590-98-3

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No. B2510107
CAS RN: 1251590-98-3
M. Wt: 312.76
InChI Key: PANGNSIIRQXOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as JNJ-47965567, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves the inhibition of a specific protein kinase known as spleen tyrosine kinase (SYK). This kinase is involved in the regulation of various cellular processes, including immune response, inflammation, and cell proliferation. By inhibiting SYK, N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can modulate these processes and potentially treat diseases that are associated with dysregulated SYK activity.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and modulate the immune response. In vivo studies have also shown that N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.

Advantages And Limitations For Lab Experiments

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in various solvents. This compound has also been shown to have good selectivity for SYK, which reduces the risk of off-target effects. However, one limitation of this compound is that it has poor bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to understand the mechanism of action of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide and its potential side effects.

Synthesis Methods

The synthesis method of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves the reaction of 2-chlorobenzylamine with 6-bromo-1H-pyrazolo[3,4-b]pyridine followed by the reaction with nicotinoyl chloride. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes. This compound has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-14-5-2-1-4-12(14)10-19-16(22)13-6-7-15(18-11-13)21-9-3-8-20-21/h1-9,11H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANGNSIIRQXOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.